molecular formula C18H14ClN3O3 B11380274 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380274
M. Wt: 355.8 g/mol
InChI Key: SDBVFRMUGNBYHY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a dihydropyridazine ring with a carboxamide functional group

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c1-25-15-7-5-13(6-8-15)20-18(24)17-16(23)9-10-22(21-17)14-4-2-3-12(19)11-14/h2-11H,1H3,(H,20,24)

InChI Key

SDBVFRMUGNBYHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: The chlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated and methoxylated aromatic compounds.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • (1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

1-(3-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the dihydropyridazine ring structure

Biological Activity

1-(3-Chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by the formation of the dihydropyridazine core through cyclization with hydrazine derivatives. The final product is obtained via acylation with 4-methoxyaniline.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HCT-116 (Colon)5.2
HepG2 (Liver)6.8
MCF-7 (Breast)7.5

The mechanism of action appears to involve the inhibition of specific enzymes and receptors linked to cell proliferation and survival pathways.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In a study evaluating its impact on prostaglandin synthesis, it was found to significantly reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding : The compound binds to specific receptors, blocking their activation and downstream signaling pathways.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the treatment of HCT-116 cells with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutics.
  • Anti-inflammatory Evaluation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound IC50 (µM) Activity Type
2-[1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide4.0Anticancer
2-[1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide5.5Anticancer

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